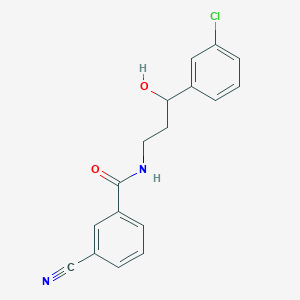
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . The presence of the 3-chlorophenyl and 3-cyanobenzamide groups suggest that this compound may have interesting chemical properties, but without specific studies or data on this compound, it’s difficult to provide a detailed description .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzene ring (from the “benzamide” portion of the name), a chlorine atom attached to the third carbon of the benzene ring (from the “3-chlorophenyl” portion), a cyanide group attached to the third carbon of the benzene ring (from the “3-cyanobenzamide” portion), and a hydroxypropyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Without specific studies or data on this compound, it’s difficult to provide a detailed analysis of its physical and chemical properties .科学的研究の応用
Anticancer Properties
- Cancer Cell Apoptosis : Compounds similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide have shown effectiveness in inducing apoptosis in cancer cell lines. For instance, a study found that N-((R)-1-(4-chlorophenylcarbamoyl)-2-phenylethyl)-5-chloro-2-hydroxybenzamide significantly reduced proliferation and induced apoptosis in melanoma cell lines (Imramovský et al., 2013).
Chemical Synthesis and Characterization
- Tritium Labeling : Another study synthesized and characterized a tritium-labeled compound similar to N-(3-(3-chlorophenyl)-3-hydroxypropyl)-3-cyanobenzamide, exploring its potential as a C-C chemokine receptor 1 (CCR1) antagonist (Hong et al., 2015).
Biosensors and Electrochemistry
- Electrochemical Applications : A high-sensitive biosensor using a modified carbon paste electrode incorporating a similar compound was developed for the determination of glutathione and piroxicam, demonstrating potential in analytical chemistry (Karimi-Maleh et al., 2014).
Quantitative Structure-Activity Relationship (QSAR)
- Inhibitors of Type III Secretion in Yersinia : Salicylanilides, analogous to the compound , were synthesized and evaluated for their biological activity, especially as inhibitors of type III secretion in Yersinia, showing the potential for antibiotic development (Dahlgren et al., 2007).
Spectrophotometric Analysis
- Iron(III) Determination : N1-Hydroxy-N1,N2-diphenylbenzamidine, structurally similar to the compound, was used in a method for spectrophotometric determination of iron(III), indicating its application in chemical analysis (Moges et al., 1984).
Molecular Dynamics and Computational Chemistry
- Modeling Intermolecular Interactions : A study modeled the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, similar in structure to the compound , providing insights into intermolecular interactions and molecular geometry, relevant to computational chemistry and molecular design (Karabulut et al., 2014).
Environmental Applications
- Adsorbent for Environmental Hormones : Research on graphene oxide as an adsorbent for chlorophenols, closely related to the compound , showed its effectiveness in removing environmental hormones, indicating its environmental application (Wei et al., 2019).
将来の方向性
作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide may also interact with multiple targets.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to various biological activities .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have been shown to possess various biological activities, suggesting that they may have multiple molecular and cellular effects .
特性
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-15-6-2-4-13(10-15)16(21)7-8-20-17(22)14-5-1-3-12(9-14)11-19/h1-6,9-10,16,21H,7-8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLHNFINFKTQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

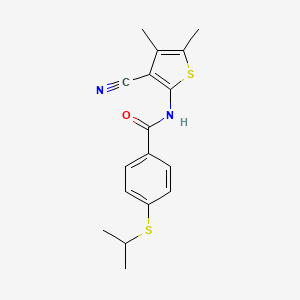
![1-(3-Cyclopropyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2695635.png)
![N-[2-(2,2-Dibromoethenyl)phenyl]methanesulfonamide](/img/structure/B2695638.png)
![3-(2-chlorophenyl)-5-[(E)-2-[4-(trifluoromethyl)anilino]ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2695640.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2695641.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-4-fluorobenzenesulfonamide](/img/structure/B2695642.png)
![N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2695643.png)
![2-[(1-Pyrido[3,4-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2695644.png)
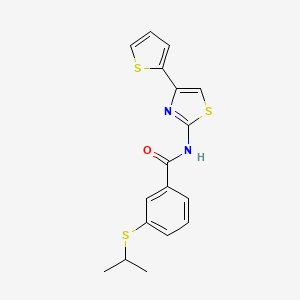
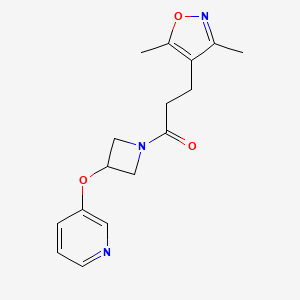
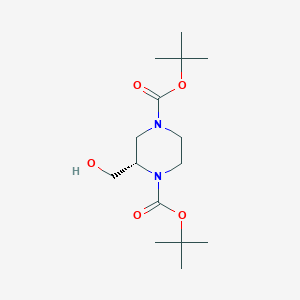

![3-[(Dimethylsulfamoylamino)methyl]benzoic acid](/img/structure/B2695653.png)
![Tert-butyl N-[(3R)-5-amino-3-methylpentyl]carbamate;hydrochloride](/img/structure/B2695654.png)